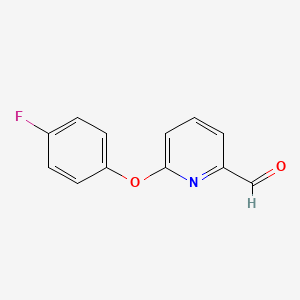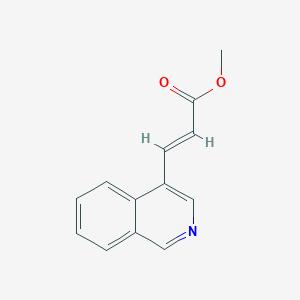
(3S)-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chiral compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chlorine atom at the 6th position and a carboxylic acid group at the 3rd position of the tetrahydroisoquinoline ring system. It is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 6-chloro-1,2,3,4-tetrahydroisoquinoline.
Chiral Resolution: The racemic mixture of 6-chloro-1,2,3,4-tetrahydroisoquinoline is resolved into its enantiomers using chiral chromatography or enzymatic resolution.
Carboxylation: The resolved (3S)-enantiomer undergoes carboxylation at the 3rd position using a suitable carboxylating agent such as carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve:
Large-Scale Chiral Resolution: Utilizing high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for the efficient separation of enantiomers.
Optimized Carboxylation: Employing continuous flow reactors to enhance the efficiency and yield of the carboxylation step.
Chemical Reactions Analysis
Types of Reactions
(3S)-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Formation of 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxaldehyde.
Reduction: Formation of 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-methanol.
Substitution: Formation of 6-amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
Scientific Research Applications
(3S)-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways and enzyme activities.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S)-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves:
Molecular Targets: The compound targets specific enzymes and receptors in biological systems.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, leading to effects like apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Lacks the chlorine atom at the 6th position.
6-chloro-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group at the 3rd position.
Uniqueness
The presence of both the chlorine atom and the carboxylic acid group in (3S)-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid imparts unique chemical reactivity and biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C10H10ClNO2 |
|---|---|
Molecular Weight |
211.64 g/mol |
IUPAC Name |
(3S)-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H10ClNO2/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8/h1-3,9,12H,4-5H2,(H,13,14)/t9-/m0/s1 |
InChI Key |
UGHUCAYBVFIWEC-VIFPVBQESA-N |
Isomeric SMILES |
C1[C@H](NCC2=C1C=C(C=C2)Cl)C(=O)O |
Canonical SMILES |
C1C(NCC2=C1C=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-1,2-dihydronaphtho[1,2-d]thiazol-5-ol](/img/structure/B11890733.png)
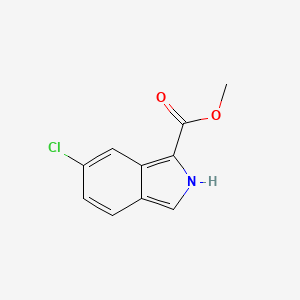

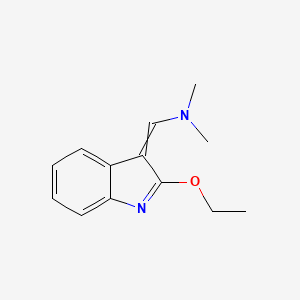
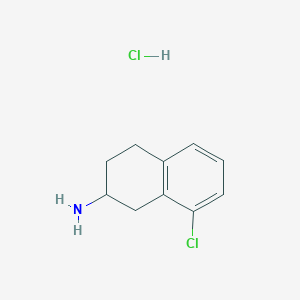
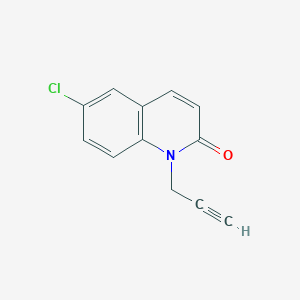
![3-{[tert-Butyl(dimethyl)silyl]oxy}-4-hydroxybutanenitrile](/img/structure/B11890779.png)

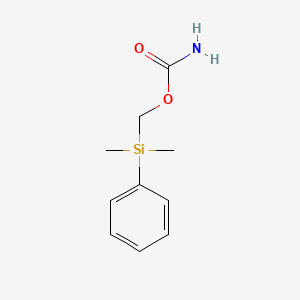
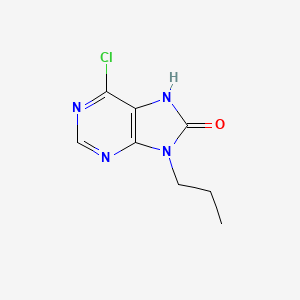
![6-Fluoro-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B11890815.png)
